Brombuterol

Immunoassay Cross-reactivity Monoclonal antibody

β2-agonist residue monitoring demands compound-specific reference standards due to variable antibody cross-reactivity and chromatographic retention times. Brombuterol (CAS 41937-02-4) directly addresses these challenges: • Enables accurate LC-MS/MS calibration with matched retention time & MS/MS transitions • Essential for ELISA kit validation-monoclonal antibody IC50: ~20 ng/mL cut-off • Supports MIP synthesis for selective SPE sorbents (template for clenbuterol-like cavities) High-purity (>99%) neat standard; lot-specific documentation included.

Molecular Formula C12H18Br2N2O
Molecular Weight 366.09 g/mol
CAS No. 41937-02-4
Cat. No. B1226356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrombuterol
CAS41937-02-4
Synonymsombuterol
brombuterol monohydrochloride
bromobuterol
Molecular FormulaC12H18Br2N2O
Molecular Weight366.09 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O
InChIInChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3
InChIKeyPLFUBWPEUSILSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brombuterol: β₂-Agonist Reference Standard


Brombuterol (CAS 41937-02-4) is a synthetic aniline-type β2-adrenergic receptor agonist belonging to the phenethanolamine class [1]. It is structurally characterized by a 4-amino-3,5-dibromophenyl group linked to a tert-butylaminoethanol moiety . This compound is primarily utilized as an analytical reference standard in residue monitoring programs for veterinary drugs and growth promoters in food-producing animals [2].

Analytical Selectivity & Cross-Reactivity of Brombuterol


β2-adrenergic agonists cannot be generically substituted in analytical workflows due to their distinct immunochemical and chromatographic behaviors. Monoclonal antibodies raised against this class exhibit variable cross-reactivity, directly impacting assay sensitivity and quantification accuracy [1]. For instance, a broad-spectrum monoclonal antibody (3G10) demonstrated an IC50 of 1.04 ng/mL for salbutamol, yet the same antibody required a cut-off value of 20 ng/mL for brombuterol, underscoring the need for compound-specific calibration [2]. Furthermore, chromatographic retention times differ substantially even among closely related analogs, making accurate identification and quantification impossible without a matched reference standard [3].

Brombuterol Quantitative Evidence vs. β-Agonist Analogs


Immunoassay Cross-Reactivity Profile

In a direct head-to-head comparison using a single monoclonal antibody (mAb) developed against 12 β2-agonists, brombuterol exhibited an IC50 of 0.78 ng/mL, positioning its detection sensitivity between the high-affinity binders salbutamol (IC50 0.35 ng/mL) and clenbuterol (IC50 0.42 ng/mL), and the lower-affinity binder terbutaline (IC50 2.27 ng/mL) [1]. This data confirms that brombuterol's immunoreactivity is distinct and not interchangeable with other β-agonists in competitive immunoassays.

Immunoassay Cross-reactivity Monoclonal antibody Residue screening

Rapid Screening Strip Cut-Off Value

An immunochromatographic strip assay employing a broad-spectrum anti-β-agonist monoclonal antibody (3G10) established distinct visual detection cut-off values for different analytes. Brombuterol demonstrated a cut-off of 20 ng/mL, which is identical to cimaterol and mabuterol, but distinct from clenbuterol (5 ng/mL) and terbutaline (50 ng/mL) [1]. This 4-fold difference in the limit of detection compared to clenbuterol highlights that the same antibody yields quantitatively different assay performance characteristics for each compound.

Lateral flow assay Cut-off value Screening β-agonist panel

LC-MS/MS Chromatographic Retention Specificity

In a validated LC-MS/MS method for the determination of 11 β-agonist residues in pork, brombuterol was analyzed alongside 10 other analogs. While the method achieved a limit of detection (LOD) range of 0.01 to 0.06 µg/kg and a limit of quantitation (LOQ) range of 0.03 to 0.18 µg/kg for all 11 analytes [1], the primary differentiation lies in chromatographic behavior. The study emphasizes the need for optimized separation conditions (using a PFP column) to resolve closely eluting compounds, confirming that each β-agonist, including brombuterol, possesses a unique retention time that is critical for unambiguous identification in complex matrices [1].

LC-MS/MS Residue analysis Chromatography Method validation

Molecularly Imprinted Polymer Template for Clenbuterol

Brombuterol has been successfully utilized as a template molecule for the synthesis of a molecularly imprinted polymer (MIP) designed for the selective extraction of clenbuterol from calf urine [1]. The resulting MIP exhibited high selectivity for clenbuterol when tested against a non-imprinted polymer (NIP) control, enabling accurate quantitation down to 0.5 ng/mL by HPLC-UV with recoveries of 75% and precision (RSD) of 4.3% at 0.6 ng/mL [1].

Molecularly imprinted polymer (MIP) Solid-phase extraction Selectivity Sample preparation

Brombuterol Applications in Regulated & Research Settings


LC-MS/MS Calibration for Residue Surveillance

Brombuterol reference standards are specifically required for generating calibration curves and validating analytical methods used in regulatory monitoring programs for β-agonist residues in food of animal origin. As evidenced by its inclusion in multi-residue LC-MS/MS methods [1], a compound-specific standard is mandatory to confirm retention time, optimize MS/MS transitions, and ensure accurate quantification in complex matrices like liver, kidney, and muscle.

Immunoassay Screening Kit Development & QC

Given the documented variable cross-reactivity of brombuterol with monoclonal antibodies [1], its reference material is crucial for the development, validation, and lot-to-lot quality control of ELISA and lateral flow immunoassay kits. Manufacturers require pure brombuterol to establish accurate standard curves and determine kit-specific parameters such as IC50 and cut-off values.

Molecularly Imprinted Polymer Synthesis & Characterization

Brombuterol's structural features make it an effective template for creating MIPs with selective binding cavities for specific β-agonists like clenbuterol [1]. Research laboratories engaged in developing novel solid-phase extraction (SPE) sorbents for sample cleanup will require high-purity brombuterol for polymer synthesis, template removal, and subsequent rebinding studies to characterize the MIP's selectivity and capacity.

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